Diisooctyl fumarate

Description

Properties

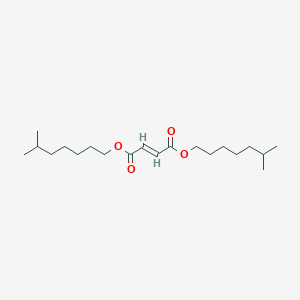

IUPAC Name |

bis(6-methylheptyl) (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGLLCHDIZAZFE-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCOC(=O)/C=C/C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330-75-2, 1330-76-3 | |

| Record name | Diisooctyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisooctyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOOCTYL MALEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Diisooctyl Fumarate and Analogues

Conventional Esterification Routes

Conventional synthesis of dialkyl fumarates, including diisooctyl fumarate (B1241708), typically involves a multi-step process beginning with either maleic anhydride (B1165640) or maleic acid. The direct esterification of fumaric acid is also possible but is often preceded by the isomerization of maleic acid.

The industrial synthesis of diisooctyl fumarate commonly begins with the esterification of maleic anhydride with isooctyl alcohol. nih.gov This reaction proceeds in two main stages. The first stage is a rapid, exothermic ring-opening of the maleic anhydride by the alcohol, which forms the monoester, isooctyl maleate (B1232345). zbaqchem.comresearchgate.net This step generally does not require a catalyst. google.com

The second stage involves the esterification of the remaining carboxylic acid group on the monoester to form the diester, diisooctyl maleate. researchgate.net This step is significantly slower, reversible, and typically requires a catalyst and elevated temperatures to proceed efficiently. researchgate.netzbaqchem.com

Since the initial product is the cis-isomer (maleate), a subsequent isomerization step is necessary to convert diisooctyl maleate into the desired trans-isomer, this compound. google.comgoogle.com This isomerization is crucial as the fumarate form often possesses the desired properties for its various applications.

A patented process describes reacting and dehydrating an aqueous solution of maleic acid with a monohydric alcohol, such as isooctyl alcohol, in a distillation column as a first stage, followed by a second stage reaction under pressure to form the final maleic acid esters. google.com

Catalysts are critical for optimizing the synthesis of dialkyl fumarates, influencing both the rate of esterification and the efficiency of the maleate-to-fumarate isomerization.

Acid Catalysts : Traditional homogeneous acid catalysts such as sulfuric acid and p-toluenesulfonic acid are frequently used to promote the esterification of maleic anhydride or its monoester. zbaqchem.comgoogle.com However, these can sometimes lead to byproducts and require neutralization and removal steps. zbaqchem.com Boric acid mixed with pyridine (B92270) has also been presented as a mild catalyst system for producing unsaturated polyesters from maleic anhydride, which causes significant isomerization of maleate to fumarate units. itu.edu.tr

Heterogeneous Catalysts : To simplify catalyst separation and improve reusability, solid acid catalysts have been investigated. Acidic ion exchange resins have been effectively used in the esterification of maleic anhydride. researchgate.net Another approach utilizes fly ash, an industrial byproduct rich in mixed oxides like silica (B1680970) and alumina, as a low-cost, heterogeneous catalyst for producing various alkyl esters. nih.gov

Isomerization Catalysts : Specific catalysts are employed to facilitate the conversion of dialkyl maleates to dialkyl fumarates. Halides of sulfur or phosphorus acids have been shown to be effective for this purpose. google.com A process using a hydrogen halide catalyst allows for the direct production of dialkyl fumarates from an alkyl acid maleate and an alkanol, combining the second esterification and isomerization steps. google.com

The table below summarizes various catalytic systems used in the synthesis of dialkyl fumarates and related esters.

| Catalyst Type | Specific Example(s) | Reaction Stage | Reference(s) |

| Homogeneous Acid | Sulfuric acid, p-Toluenesulfonic acid | Esterification | zbaqchem.comgoogle.com |

| Heterogeneous Acid | Acid ion exchange resin, Fly ash | Esterification | researchgate.netnih.gov |

| Isomerization | Halides of sulfur/phosphorus acids | Isomerization | google.com |

| Dual-purpose | Hydrogen halide | Esterification & Isomerization | google.com |

| Mild Catalyst | Boric acid-pyridine | Polyesterification & Isomerization | itu.edu.tr |

Maleic Anhydride-Based Esterification with Isooctyl Alcohol

Biocatalytic Approaches to Fumarate Derivative Synthesis

Biocatalysis offers an environmentally friendly alternative for synthesizing chemical compounds, operating under mild conditions with high specificity. mdpi.com While direct biocatalytic synthesis of this compound is not widely reported, enzymes are used to produce various fumarate derivatives.

Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozyme 435), are employed in the synthesis of polyesters using biomass-derived monomers, including fumarate esters like diethyl fumarate and dibutyl fumarate. mdpi.com These enzymatic polymerizations can be conducted in organic solvents or solvent-free systems to create new materials.

Another significant biocatalytic application involves carbon-nitrogen (C-N) lyases. For instance, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been used for the asymmetric hydroamination of fumarate. nih.govacs.org This enzyme demonstrates a broad substrate scope, facilitating the addition of various amines to fumarate to produce chiral N-substituted L-aspartic acids with high enantiopurity. nih.govacs.orgresearchgate.net These approaches highlight the potential of enzymes in creating complex and chiral molecules from simple fumarate precursors. umich.edu

| Enzyme Class | Specific Enzyme | Reaction Type | Product(s) | Reference(s) |

| Lipase | Novozyme 435 | Polyesterification | Furan-based polyesters | mdpi.com |

| C-N Lyase | EDDS Lyase | Asymmetric Hydroamination | N-substituted L-aspartic acids | nih.govacs.orgresearchgate.net |

Novel Synthetic Strategies for Dialkyl Fumarates

Research continues to yield novel strategies for synthesizing dialkyl fumarates that offer improvements in efficiency, sustainability, and process control.

Continuous Flow Synthesis : Continuous flow technology has emerged as a powerful tool for chemical synthesis. acs.orgrsc.org The synthesis of dimethyl fumarate, an important pharmaceutical ingredient, has been successfully developed using a continuous flow process. acs.orgcambrex.com This approach allows for better control over reaction parameters, enhanced safety, and can lead to higher yields and purity in shorter reaction times compared to batch processing. acs.org

Radical Polymerization : While not a synthesis of the monomer itself, the radical polymerization of dioctyl fumarate (DOF) is a key strategy for producing copolymers with tailored properties. unlp.edu.artandfonline.com DOF can be copolymerized with monomers like styrene (B11656) and vinyl acetate (B1210297) to create materials for various applications, such as bitumen modifiers for road engineering. unlp.edu.artandfonline.comconicet.gov.ar The synthesis of these copolymers can be initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN). unlp.edu.ar

Alternative Approaches : Other innovative methods include solventless, bulk polymerization processes for producing dialkyl fumarate-vinyl acetate copolymers, which are used as additives for lubricating oils. googleapis.com Research has also explored the synthesis of unique fumarate derivatives, such as N-substituted isatin-oxoindolin-1H-benzo[d] imidazole (B134444) fumarates, through one-pot, multi-component reactions. benthamscience.com

Chemical Reactivity and Mechanistic Investigations of Diisooctyl Fumarate

Electrophilic Properties and Conjugate Addition Reactions

Diisooctyl fumarate (B1241708), a diester of fumaric acid, is characterized by an electron-deficient carbon-carbon double bond. This feature is a result of the two electron-withdrawing isooctyl carboxylate groups attached to the double bond. This electronic arrangement confers electrophilic properties on the molecule, making it a prime candidate for conjugate addition reactions, also known as Michael additions. aksci.comliverpool.ac.ukcir-safety.org In these reactions, a nucleophile attacks one of the carbons of the double bond. aksci.com

The general mechanism of a conjugate addition to diisooctyl fumarate involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. This initial attack leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final saturated adduct. The reactivity in these additions is dependent on factors such as the strength of the nucleophile, the solvent used, and the presence of any catalysts.

Fumaric acid esters, including this compound, are recognized for their electrophilic nature and their ability to react with nucleophiles like thiols. cir-safety.org For instance, studies on dimethyl fumarate have shown its reactivity towards the detoxifying agent glutathione (B108866) (GSH) via a Michael addition mechanism. aksci.com While this compound is a distinct molecule, the fundamental reactivity of the fumarate core suggests similar electrophilic behavior. The reaction of fumarates with sulfhydryl groups of cysteine and cysteine-containing peptides has been demonstrated, proving the formation of a covalent bond under physiological conditions. nih.gov

Reactions with Nucleophilic Species

This compound's electrophilic double bond is susceptible to attack by a variety of nucleophilic species. The nature of the nucleophile plays a crucial role in the outcome of the reaction.

Amines: Primary and secondary amines are effective nucleophiles for conjugate addition to fumarates. google.com The reaction of this compound with a primary or secondary amine would result in the formation of a β-amino succinate (B1194679) derivative. The process involves the nucleophilic attack of the amine on the fumarate double bond. google.com

Thiols: Thiols are potent nucleophiles that readily add to α,β-unsaturated carbonyl compounds. nih.gov The reaction of this compound with a thiol would yield a thioether-functionalized succinate. Studies have confirmed that fumaric acid esters can form covalent bonds with the sulfhydryl group of cysteine. nih.gov

Water: In aqueous solutions, water can act as a nucleophile, leading to a conjugate addition reaction that results in a hydroxylated product. iastate.edu This is a potential side reaction in processes like ammonolysis when conducted in an aqueous ammonia (B1221849) solution. iastate.edu

Radicals: Certain radicals with nucleophilic character can also add to the double bond of fumaric acid and its esters. researchgate.net

The table below summarizes the types of nucleophiles that can react with the fumarate backbone and the general class of resulting products.

| Nucleophile Type | Example | Product Type |

| Amines | R₂NH | β-Amino succinate derivative |

| Thiols | RSH | Thioether-functionalized succinate |

| Water | H₂O | Hydroxylated succinate |

Polymerization Science of Diisooctyl Fumarate and Its Derived Polymers

Homopolymerization Studies of Dialkyl Fumarates

While initially thought to be incapable of homopolymerization due to steric hindrance, it was later discovered that dialkyl fumarates (DRFs) can indeed polymerize under specific conditions, particularly with radical initiators. kbtu.edu.kz This process yields poly(substituted methylene)s, which are polymers with a unique, rigid backbone structure. nii.ac.jpconicet.gov.ar

Radical Homopolymerization Kinetics and Mechanisms

The radical polymerization of dialkyl fumarates is a nuanced process. The kinetics are significantly influenced by the choice of initiator and the viscosity of the polymerization medium. For instance, using dimethyl 2,2'-azobisisobutyrate (MAIB) as an initiator leads to a higher polymerization rate for dicyclohexyl fumarate (B1241708) (DCHF) compared to 2,2'-azobisisobutyronitrile (AIBN), even though their decomposition rates are similar. researchgate.net This suggests that the reactivity of the primary radicals generated by the initiator plays a crucial role. conicet.gov.arresearchgate.net

Electron Spin Resonance (ESR) spectroscopy has been instrumental in elucidating the polymerization mechanism. capes.gov.br ESR studies have confirmed the formation of substituted methylene (B1212753) radicals during the polymerization of DRFs. kpi.ua These studies have also revealed that both the propagation and termination rate constants are exceptionally low compared to conventional vinyl monomers. nii.ac.jp The steric hindrance of the bulky ester groups is a primary reason for these slow rates. nii.ac.jp However, the suppression of the termination reaction is more significant than the suppression of the propagation, which allows for the formation of high molecular weight polymers. nii.ac.jpcore.ac.uk

Influence of Alkyl Side Chain Structure on Homopolymerization Reactivity

The structure of the alkyl side chain in dialkyl fumarates has a profound impact on their homopolymerization reactivity. Contrary to what might be expected, bulkier side groups lead to higher polymerization reactivity. kbtu.edu.kztandfonline.com For example, di-t-butyl fumarate exhibits a higher polymerization reactivity than dialkyl fumarates with less bulky ester groups. tandfonline.comresearchgate.net

This phenomenon is attributed to the fact that bulky side chains create a more rigid polymer backbone. kbtu.edu.kz This rigidity hinders the bimolecular termination step of the radical polymerization more than it hinders the propagation step. kbtu.edu.kz ESR spectroscopy studies have shown that the concentration of polymer radicals in the steady state is extraordinarily high, and the rate constants for elementary reactions are exceptionally small. kpi.ua The order of reactivity for some dialkyl fumarates is as follows: dicyclohexyl fumarate (DCHF) > diisopropyl fumarate (DIPF) > di(2-ethylhexyl) fumarate (DEHF). unlp.edu.ar

Factors Governing Homopolymer Yield and Molecular Weight

Several factors influence the yield and molecular weight of the resulting homopolymers. The bulkiness of the ester substituents is a key determinant; as the bulkiness increases, both the polymer yield and molecular weight tend to increase. researchgate.nettandfonline.com For instance, the polymerization of di-t-butyl fumarate can yield a polymer with a number-average molecular weight (Mn) exceeding 100,000 in high yield. tandfonline.com

The choice of initiator also plays a significant role. Initiators like MAIB, which generate more stable primary radicals, can lead to the formation of higher molecular weight polymers compared to other azo initiators. conicet.gov.arunlp.edu.ar The reaction conditions, such as temperature and the presence of a solvent, are also critical. Some bulk polymerizations can lead to heterogeneous systems as the polymer may be insoluble in its own monomer, as is the case with diisopropyl and disec-butyl fumarates. unlp.edu.ar In such instances, solution polymerization is preferred. unlp.edu.ar

Copolymerization Strategies with Diisooctyl Fumarate

This compound can be copolymerized with a variety of other monomers to create materials with tailored properties. knowde.com These copolymers have found applications in various fields, including as pour point depressants for crude oil and as modifiers for plastics and resins. kbtu.edu.kzknowde.com

Free Radical Copolymerization Mechanisms

Free radical polymerization is a common method for synthesizing copolymers of this compound. core.ac.ukkbtu.edu.kz The mechanism involves the reaction of this compound with a comonomer in the presence of a radical initiator. The reactivity of the monomers and the stability of the resulting radicals determine the structure and composition of the final copolymer. core.ac.uk

Systematic studies on the radical copolymerization of dialkyl fumarates with various vinyl monomers have shown that the reactivity of the fumarate is influenced by both the steric and polar effects of its ester groups. unlp.edu.ar For example, copolymers of di-n-docosyl fumarate with vinyl acetate (B1210297) and n-alkyl (meth)acrylates have been synthesized via free radical polymerization in toluene (B28343) using benzoyl peroxide as an initiator. core.ac.uk The molecular weights of these copolymers tend to increase with the bulkiness of the comonomer's alkyl substituents. core.ac.uk

Alternating Copolymerization Tendencies and Reactivity Ratios

Dialkyl fumarates, including this compound, often exhibit a strong tendency towards alternating copolymerization, particularly with electron-donating comonomers. unlp.edu.ar This means that the monomers tend to add to the growing polymer chain in an alternating sequence. This behavior is a consequence of the electron-accepting nature of the fumarate double bond.

The tendency for alternating copolymerization is quantified by monomer reactivity ratios (r1 and r2). A product of reactivity ratios (r1r2) close to zero indicates a strong alternating tendency. For example, in the copolymerization of diisopropyl fumarate (DIPF) with electron-donating monomers like styrene (B11656) and vinyl esters, a high tendency for alternation is observed. unlp.edu.ar Conversely, its reactivity decreases with electron-withdrawing monomers such as methyl acrylate (B77674) and acrylonitrile. unlp.edu.ar The copolymerization of dioctyl fumarate (DOF) with vinyl benzoate (B1203000) also shows a high tendency for alternating copolymerization, with an r1r2 product of 0.042. conicet.gov.ar

Interactive Table of Reactivity Ratios for Dialkyl Fumarate (M2) with Various Comonomers (M1)

| M1 | M2 | r1 | r2 | r1*r2 | Polymerization System |

| Styrene | Diethyl Fumarate | 0.30 | 0.07 | 0.021 | Bulk polymerization at 60°C |

| Styrene | Diisopropyl Fumarate | 0.22 | 0.05 | 0.011 | Bulk polymerization at 60°C |

| Vinyl Acetate | Di-n-docosyl Fumarate | 0.11 | 0.04 | 0.0044 | Solution polymerization in toluene at 70°C |

| Vinyl Benzoate | Dioctyl Fumarate | - | - | 0.042 | Solution polymerization |

Data sourced from various studies and compiled for illustrative purposes.

Copolymerization with Styrenic Monomers (e.g., Styrene)

The radical copolymerization of this compound (DOF) with styrene (S) has been investigated to synthesize new copolymers, referred to as poly(dioctyl fumarate-co-styrene) (PFS). unlp.edu.artandfonline.com These copolymerizations have been carried out in both bulk and solution (using toluene) with 2,2′-azobisisobutyronitrile (AIBN) as the initiator at temperatures of 40 and 60 °C. unlp.edu.ar The resulting copolymers are characterized by a random and alternating distribution of the monomeric units along the macromolecular chain. researchgate.net

Systematic studies on the radical copolymerization of dialkyl fumarates have shown that diisopropyl fumarate (DIPF), a related fumarate, exhibits a high tendency for alternating copolymerization with electron-donating comonomers like styrene. unlp.edu.ar Research indicates that the reactivity of the fumaric monomer is lower than that of styrene. bohrium.com The product of the reactivity ratios (r1 * r2) for the DOF-S system was found to be 0.042, which points towards a copolymerization behavior with a strong tendency for alternation. researchgate.net

The properties of the resulting PFS copolymers are influenced by the comonomer composition and the molecular weight. unlp.edu.ar For instance, an increase in the fumaric composition within the copolymer leads to a higher glass transition temperature (Tg) of bitumen blends modified with these copolymers. unlp.edu.ar The molecular structure of these copolymers has been confirmed using techniques like 1H-NMR and FTIR spectroscopy. unlp.edu.artandfonline.com

Copolymerization with Acrylamide (B121943) Derivatives (e.g., N-isopropylacrylamide)

Copolymers of dioctyl fumarate (DOF) and N-isopropylacrylamide (NIPAM), known as DFN, have been synthesized through conventional radical polymerization. unlp.edu.arconicet.gov.ar These copolymers are of interest due to their thermoresponsive behavior. unlp.edu.aruchile.cltandfonline.comtandfonline.com

The synthesis allows for the creation of copolymers with varying compositions of DOF and NIPAM. conicet.gov.artandfonline.com The resulting copolymers have been characterized by size exclusion chromatography, 1H NMR, and their thermal properties studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). conicet.gov.arresearchgate.net The molecular structure of the dioctyl fumarate-co-N-isopropylacrylamide copolymer is well-defined. tandfonline.com

A key characteristic of these copolymers is their lower critical solution temperature (LCST), which is the temperature above which they become insoluble in water. unlp.edu.artandfonline.com It has been observed that the LCST of DFN copolymers increases as the proportion of the hydrophobic monomer, dioctyl fumarate, in the copolymer increases. unlp.edu.artandfonline.com For example, a copolymer with a higher DOF content (DFN10) exhibits a higher LCST (43.9 °C) compared to one with a lower DOF content, which has an LCST closer to that of poly(N-isopropylacrylamide) homopolymer (around 31.0 °C). tandfonline.com This tunable thermoresponsive behavior is a significant feature of these materials. unlp.edu.aruchile.cl

Copolymerization with Vinyl Esters (e.g., Vinyl Benzoate, Vinyl Acetate)

The copolymerization of this compound (DOF) with vinyl esters such as vinyl benzoate (VB) and vinyl acetate (VA) has been explored. researchgate.netresearchgate.net Copolymers of DOF and VB have been synthesized via solution radical polymerization with a range of initial monomer compositions. researchgate.net The polymerization yield and the molecular weight of the resulting copolymers were found to increase as the initial feed ratio of DOF decreased. researchgate.net The reactivity ratios for the DOF-VB system were determined, and their product (r1 * r2 = 0.042) indicates a strong tendency towards alternating copolymerization. researchgate.net

Similarly, novel copolymers of vinyl acetate and dialkyl fumarates, including dioctyl fumarate, have been synthesized using radical copolymerization initiated by benzoyl peroxide under microwave conditions. unlp.edu.ar The resulting poly(vinyl acetate-co-dioctyl fumarate) copolymers are expected to have an alternating monomer distribution, similar to other related systems. unlp.edu.ar In copolymerizations of dialkyl fumarates with vinyl acetate, it has been noted that the rate and molecular weight of the product are lower compared to reactions involving acrylates and methacrylates. kbtu.edu.kz This is attributed to the lower reactivity and less bulky structure of vinyl acetate. kbtu.edu.kz

Copolymers of vinyl acetate and dialkyl fumarate mixtures have been found to be oil-soluble and are useful as viscosity index improvers and pour point depressants, with molecular weights typically in the range of 8,000 to 35,000. google.com

Copolymerization with Acrylic and Methacrylic Monomers

This compound can be copolymerized with various acrylic and methacrylic monomers. google.com Research has shown that the reactivity of dialkyl fumarates, such as diisopropyl fumarate (DIPF), decreases when copolymerized with electron-withdrawing monomers like methyl acrylate and methyl methacrylate (B99206). unlp.edu.ar

The copolymerization of N-isopropylacrylamide (NIPAM) with methacrylic acid (MAA) has been studied to create dual-responsive hydrogels. mdpi.com While this does not directly involve this compound, it demonstrates the versatility of copolymerizing acrylamide derivatives with acrylic monomers. Similarly, copolymeric hydrogels of poly(N-isopropylmethacrylamide-co-N-isopropylacrylamide) have been synthesized via radical polymerization. ache-pub.org.rsresearchgate.net

In the context of emulsion polymerization, this compound is listed among other dialkyl fumarates that can be copolymerized with acrylic or methacrylic esters. google.com These polymerizations can also include other comonomers like vinyl esters and unsaturated carboxylic acids. justia.com

Impact of Comonomer Feed Ratios on Copolymer Composition

The feed ratio of comonomers significantly influences the final composition of the resulting copolymer, which in turn affects its properties. kbtu.edu.kz

In the copolymerization of dioctyl fumarate (DOF) and vinyl benzoate (VB), it was observed that the polymerization yield and the molecular weight of the copolymer increase as the initial molar fraction of DOF in the feed (fDOF) decreases. researchgate.net The composition of the copolymers was determined using 1H-NMR spectroscopy, and from this, the reactivity ratios of the monomers were calculated. unlp.edu.arresearchgate.net The product of the reactivity ratios (r1r2 = 0.042) for the DOF-vinyl benzoate system points to a high tendency for alternating copolymerization. researchgate.net

For copolymers of dialkyl fumarates and vinyl acetate (VA), a series of copolymers with different VA molar fractions have been synthesized. kbtu.edu.kz The VA content in these copolymers was determined by 1H NMR spectroscopy. kbtu.edu.kz It was found that a higher proportion of comonomers like VA in the feed can lead to the formation of a product with a higher molecular mass. kbtu.edu.kz

The relationship between the initial comonomer mixture (feed) and the final copolymer composition is a fundamental aspect of copolymerization, as the properties of the copolymers are dependent on the content of each comonomer in the macromolecular chain. unlp.edu.ar The reactivity ratios (r1 and r2) are key parameters that describe this relationship. tulane.edu If a reactivity ratio is greater than 1, the propagating chain preferentially adds the same monomer, while a value less than 1 indicates a preference for adding the other monomer. tulane.edu When the product of the reactivity ratios (r1*r2) is close to zero, as seen in the DOF-styrene system, it signifies a strong tendency for the monomers to alternate in the copolymer chain. researchgate.net

Advanced Polymerization Techniques

Emulsion Polymerization Investigations

Emulsion polymerization is a type of radical polymerization that typically involves an emulsion of a monomer in water with a surfactant. atamanchemicals.com This technique has been investigated for the polymerization of fumaric esters. For instance, the emulsion polymerization of diisopropyl fumarate (DIPF) using a redox initiator was studied, and it was found that the reaction rate was significantly higher than that observed in bulk or solution polymerization. unlp.edu.ar However, a limiting conversion was reached after a short period (e.g., 20 minutes). unlp.edu.ar

This compound is mentioned as a suitable monomer for emulsion polymerization processes. google.compaintsandcoatingsexpert.com In these processes, it can be copolymerized with acrylic or methacrylic esters. google.com The process involves preparing an aqueous polyacrylate dispersion through the emulsion polymerization of at least one acrylic or methacrylic ester in the presence of specific water-soluble monomers. google.com The use of surfactants is crucial for stabilizing the polymer particles formed during the polymerization. paintsandcoatingsexpert.com The surfactant concentration can range from about 0.1 wt% to 5 wt% based on the total weight of the monomers. paintsandcoatingsexpert.com The polymerization temperature for such systems is typically between 20°C and 120°C. paintsandcoatingsexpert.com

Microwave-Assisted Polymerization Methodologies

Microwave-assisted synthesis has emerged as a valuable technique in polymer chemistry, offering significant advantages over conventional heating methods. nih.gov This approach has been successfully applied to the free radical polymerization of dialkyl fumarates, including those with bulky ester groups like 2-ethylhexyl, which is an isomer of isooctyl. iaea.org A key benefit of microwave irradiation is the dramatic reduction in reaction time. cem.com For instance, in the polymerization of diisopropyl fumarate, microwave heating led to a conversion of 38.6% in just 10 minutes, whereas conventional thermal methods required 19.5 hours to achieve a 31% conversion under the same initiator concentration. unlp.edu.ar

This acceleration is attributed to the efficient and selective heating of the reaction mixture by microwaves. nih.gov The effectiveness of microwave-assisted polymerization is also influenced by the choice of initiator. Studies on diisopropyl fumarate have shown that benzoyl peroxide (BPO) is a more efficient initiator than 2,2′-azobis(isobutyronitrile) (AIBN) under microwave conditions. unlp.edu.ar The power of the microwave irradiation and the concentration of the initiator are critical parameters that can be adjusted to control the polymerization process, affecting conversion rates, average molecular weights, and the polydispersity index of the resulting polymers. iaea.org Copolymers of various dialkyl fumarates have also been synthesized using microwave-assisted techniques, demonstrating the versatility of this method. researchgate.netconnectedpapers.com

Controlled/Living Radical Polymerization Approaches (e.g., RAFT)

Controlled/living radical polymerization (CLRP) techniques have revolutionized polymer synthesis by enabling precise control over polymer architecture, including molecular weight, polydispersity, and functionality. sigmaaldrich.comrsc.orgcmu.edu Among the various CLRP methods, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be a versatile and powerful tool for a wide range of monomers. sigmaaldrich.comscispace.com

While the direct application of RAFT to this compound is not extensively detailed in the provided search results, the successful RAFT polymerization of other dialkyl fumarates, such as diisopropyl fumarate (DIPF), demonstrates its potential. unlp.edu.ar In the case of DIPF, RAFT polymerization was carried out using 2-(methoxycarbonyl)-2-propyl dithiobenzoate (MDB) as the chain-transfer agent (CTA) and dimethyl 2,2′-azobis(isobutyrate) (MAIB) as the initiator. unlp.edu.ar This approach yielded poly(diisopropyl fumarate) with controlled molecular weight and a relatively narrow molecular weight distribution (dispersity between 1.3 and 1.7), although the achievable molecular weights were somewhat limited. unlp.edu.ar

The success of RAFT polymerization hinges on the appropriate selection of a CTA for the specific monomer. unlp.edu.ar The mechanism involves a rapid equilibrium between active propagating radicals and dormant polymer chains, mediated by the RAFT agent, which allows for the controlled growth of polymer chains. scispace.com This level of control is crucial for the synthesis of well-defined polymers and complex architectures like block copolymers. sigmaaldrich.comresearchgate.net

Kinetic and Mechanistic Parameters in this compound Polymerization

Understanding the kinetic and mechanistic aspects of polymerization is fundamental to controlling the process and tailoring the properties of the final polymer.

Analysis of Propagation and Termination Rate Constants

The radical polymerization of dialkyl fumarates is characterized by unique kinetic parameters. The propagation rate constant (k_p) and the termination rate constant (k_t) are generally smaller than those for other common monomers like methacrylates. unlp.edu.ar For diisopropyl fumarate, the propagation rate constant (k_p) was determined to be 0.31 ± 0.07 dm³ mol⁻¹ s⁻¹ at 30°C using electron spin resonance (ESR) spectroscopy to quantify the concentration of propagating radicals. researchgate.net

Despite the low values of both k_p and k_t, the ratio k_p/k_t^0.5 is sufficiently high to achieve reasonable polymerization rates. unlp.edu.ar The bulky ester groups, a characteristic feature of this compound, play a significant role in these kinetics. While these bulky groups decrease the termination rate constant as expected due to steric hindrance, they have also been observed to promote propagation. researchgate.net The activation energy for propagation in the radical polymerization of 2,6-dimethylphenyl methacrylate was found to be 39.7 kJ/mol, while the apparent activation energy for termination was 15.6 kJ/mol. researchgate.net

Role of Initiators and Their Efficiency in Polymerization

The choice of initiator and its efficiency are critical factors in the radical polymerization of dialkyl fumarates. wikipedia.org The efficiency of an initiator, represented by the factor f, indicates the fraction of radicals generated that successfully initiate polymerization. wikipedia.org

A notable characteristic of dialkyl fumarate polymerization is the dependence of the polymerization rate on the type of initiator used. For instance, dimethyl 2,2′-azobis(isobutyrate) (MAIB) has been found to be a more effective initiator than 2,2′-azobis(isobutyronitrile) (AIBN) for these monomers. unlp.edu.ar This is contrary to what is observed for monomers like methyl methacrylate and styrene, where the polymerization rate is largely independent of the initiator type. unlp.edu.ar The higher efficiency of MAIB is attributed to the generation of more stable primary radicals compared to AIBN. unlp.edu.ar This leads to higher reaction rates and the formation of polymers with higher molecular weights. unlp.edu.ar The selection of an appropriate initiator is also crucial for controlling the rate of activation to ensure it is at least as fast as the rate of propagation, which is desirable for achieving a narrow polydispersity and high initiation efficiency. cmu.edu

Pseudo-First-Order and Higher-Order Kinetic Models

The kinetics of polymerization can often be described by simplified models under certain conditions. In controlled/living radical polymerizations, a key feature is often a linear first-order kinetic plot of monomer consumption, which indicates a constant number of active species. sigmaaldrich.comcmu.edu For photoinitiated thiol-ene coupling reactions, which share some mechanistic principles with radical polymerization, the kinetics can be more complex. acs.org Depending on the ratio of the propagation rate to the chain-transfer rate, the reaction kinetics can be simplified to first-order reactions with respect to either the thiol or the alkene, or both. acs.org

In some cases, such as light-limited photoinitiated reactions, the kinetics may deviate from simple first-order behavior and can be described by more complex models, like a Gaussian-like model. acs.org For polymerization systems involving multiple monomer types, kinetic gelation models based on a moment generating function approach can be used to track the evolution of the system up to the point of gelation. aps.org These models consider the different types of reactions that can occur and how their rates are influenced by the concentrations of reactive sites. aps.org A full kinetic analysis of living polymerizations controlled by the reversible combination of radicals can provide analytical equations for key parameters like the concentrations of radicals, dormant and unreactive polymer chains, monomer concentration, and polydispersity. cmu.edu

Macromolecular Architecture and Structure-Property Relationships in Poly(this compound)

The macromolecular architecture and the relationship between the structure and properties are defining characteristics of poly(dialkyl fumarates). These polymers are known for their high thermal stability, chain rigidity, and biocompatibility. researchgate.net The bulky ester groups, such as isooctyl, lead to a less flexible main chain and a higher degradation temperature of the polymer. kbtu.edu.kz

Copolymers of dioctyl fumarate have been synthesized with various comonomers, such as styrene and vinyl benzoate, to tailor the properties of the resulting materials. researchgate.nettandfonline.com The architecture of these copolymers, whether linear or branched, has a significant impact on their properties. researchgate.net For instance, in the modification of asphalt (B605645), copolymers of dioctyl fumarate and styrene were synthesized with both linear and branched architectures to assess the impact on the final properties of the modified bitumen. researchgate.nettandfonline.com

The composition of these copolymers, specifically the ratio of the fumarate monomer, influences the thermal properties of the material. For example, in dioctyl fumarate-co-styrene modified bitumen, a higher fumaric composition in the copolymer leads to a higher glass transition temperature (Tg) of the blend. unlp.edu.ar The structure-property relationships in polymers are complex, with factors such as monomer structure, degree of conversion, and morphology all playing a role in determining the mechanical properties like flexural strength, hardness, and impact resistance. nih.gov The specific architecture of a polymer can also influence its interactions at interfaces, as seen with bottlebrush polymers which exhibit different behaviors compared to their linear counterparts when interacting with biological membranes. nih.gov

Synthesis of Linear and Branched Copolymer Architectures

The synthesis of copolymers involving this compound (DIOF), often referred to in literature as dioctyl fumarate (DOF), can be tailored to create specific macromolecular architectures, namely linear and branched structures. These structures are typically achieved through copolymerization with other vinyl monomers. The choice of comonomer and the polymerization technique are crucial in determining the final architecture of the polymer chain.

Statistical copolymers of dioctyl fumarate and styrene (S) with both linear and branched architectures have been successfully synthesized. researchgate.netsemanticscholar.orgresearchgate.netsemanticscholar.orgconicet.gov.ar Radical polymerization is a common method employed for this purpose, initiated by agents like AIBN (azobisisobutyronitrile). unlp.edu.artandfonline.com The synthesis can be carried out either in bulk or in solution (e.g., using toluene as a solvent). unlp.edu.ar For branched copolymers, a branching agent is introduced during the polymerization process. While specific branching agents for DIOF copolymers are not extensively detailed in the provided context, the general principle involves a multifunctional monomer that can connect multiple growing polymer chains. The resulting copolymers feature a random alternation of the fumarate and styrene monomers along the chain. researchgate.netbohrium.com

Another significant comonomer used with dioctyl fumarate is vinyl benzoate (VB). Copolymers of DOF and VB have been synthesized through solution radical polymerization. researchgate.netconicet.gov.arresearchgate.net Research into these copolymers has shown that the polymerization yield and the resulting molecular weight are dependent on the initial monomer feed ratio. researchgate.netresearchgate.net Specifically, a decrease in the dioctyl fumarate fraction in the feed (fDOF) leads to an increase in both yield and molecular weight. researchgate.netresearchgate.net The reactivity ratios for the DOF-VB system indicate a strong tendency toward alternating copolymerization. conicet.gov.arresearchgate.net

Besides simple linear and branched structures, other complex architectures like graft copolymers have also been explored for dialkyl fumarates. For instance, a graft copolymer with a flexible backbone (e.g., from ethyl acrylate) and rigid branches made of poly(diisopropyl fumarate) has been synthesized. unlp.edu.ar This involves first creating a macromonomer via techniques like addition-fragmentation chain transfer (AFCT) and then copolymerizing it with a second monomer. unlp.edu.ar

The table below summarizes the synthesis of different architectures for dioctyl fumarate copolymers based on research findings.

| Copolymer System | Architecture | Synthesis Method | Key Findings |

| Dioctyl Fumarate (DOF) - Styrene (S) | Linear & Branched | Radical Polymerization | Statistical copolymers with random monomer alternation were successfully synthesized. researchgate.netresearchgate.netbohrium.com |

| Dioctyl Fumarate (DOF) - Vinyl Benzoate (VB) | Linear | Solution Radical Polymerization | Yield and molecular weight increase as the initial DOF content decreases. researchgate.netresearchgate.net |

Effects of Architecture on Thermal Behavior and Rheological Characteristics

The macromolecular architecture—whether a copolymer is linear or branched—has a profound impact on its thermal and rheological properties. These differences are particularly evident when the copolymers are used as additives, for example, in modifying bitumen for asphalt applications. researchgate.netresearchgate.net

Rheological Characteristics:

The introduction of dioctyl fumarate-co-styrene (DOF-S) copolymers into a base material like bitumen generally leads to an increase in viscosity. researchgate.nettandfonline.com However, the extent of this increase is highly dependent on the copolymer's architecture. Studies have consistently shown that the branched DOF-S copolymer imparts a more significant increase in viscosity compared to its linear counterpart. researchgate.netresearchgate.netconicet.gov.arresearchgate.net This heightened viscosity means that more energy is required for the material to flow, a factor confirmed by calculations of activation energy for flow. unlp.edu.artandfonline.com This phenomenon is attributed to stronger interactions and greater entanglement possibilities among the branched polymer chains compared to linear ones. researchgate.net

Thermal Behavior:

The architecture of DOF-S copolymers also influences the thermal stability and response of materials they modify. In asphalt modification, branched copolymers have been shown to reduce the thermal susceptibility of the final product. researchgate.netresearchgate.netcolab.ws This means the material's properties are more stable over a wider range of temperatures. Furthermore, the incorporation of a branched copolymer can significantly improve the elastic recovery of the modified asphalt, in some cases doubling it. researchgate.netresearchgate.netcolab.ws

Differential Scanning Calorimetry (DSC) is a key technique used to study the thermal behavior of these copolymers and the materials they modify. unlp.edu.arconicet.gov.ar DSC analyses have revealed differences in the glass transition temperatures and other thermal events between linear and branched polymer systems. bohrium.com In a related study on different fumaric copolymers, thermogravimetric analysis (TGA) demonstrated that a branched star-shaped copolymer was less thermally stable than its linear equivalent, although the maximum decomposition temperatures were not significantly different based on architecture alone. unlp.edu.ar

The table below outlines the observed effects of linear versus branched architectures on the properties of dioctyl fumarate copolymers.

| Property | Linear Architecture | Branched Architecture | Source |

| Viscosity | Increases viscosity of base material. | Causes a more pronounced increase in viscosity compared to linear copolymers. researchgate.netresearchgate.netresearchgate.net | researchgate.netresearchgate.nettandfonline.comresearchgate.net |

| Flow Activation Energy | Increases energy required for flow. | Requires higher energy for flow compared to linear-modified material. | unlp.edu.artandfonline.com |

| Thermal Susceptibility | - | Reduces the thermal susceptibility of modified materials. | researchgate.netresearchgate.netcolab.ws |

| Elastic Recovery | - | Can double the elastic recovery of modified materials. | researchgate.netresearchgate.netcolab.ws |

| Thermal Stability (TGA) | Can be more thermally stable than branched counterparts. | A branched star copolymer was found to be less thermally stable than its linear version. | unlp.edu.ar |

Advanced Analytical Characterization Techniques for Diisooctyl Fumarate and Its Polymeric Derivatives

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool for elucidating the molecular structure and composition of diisooctyl fumarate (B1241708) and its polymers. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present.

Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of diisooctyl fumarate and its polymeric forms. ¹H-NMR and ¹³C-NMR are used to characterize the monomer and its non-fluorinated copolymers, while ¹⁹F-NMR is essential for analyzing copolymers containing fluorinated monomers.

¹H-NMR and ¹³C-NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the structure of synthesized monomers and to determine the composition of copolymers. tandfonline.comresearchgate.net For copolymers of dioctyl fumarate (DOF) and styrene (B11656) (S), ¹H-NMR is employed to ascertain the monomer composition within the final polymer. tandfonline.comunlp.edu.artandfonline.comunlp.edu.ar Similarly, for copolymers of dioctyl fumarate and vinyl acetate (B1210297), ¹H-NMR provides crucial data on composition. researchgate.net The spectra are typically recorded in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃). wikiwand.comsigmaaldrich.comcenmed.comnih.govrsc.org

In the ¹H-NMR spectrum of a poly(dioctyl fumarate-co-styrene) copolymer, characteristic signals corresponding to the protons of both the dioctyl fumarate and styrene units are observed, allowing for quantitative analysis of their relative incorporation. tandfonline.comunlp.edu.ar For poly(vinyl acetate) (PVAc), key signals in the ¹H-NMR spectrum include those for the methine proton of the polymer backbone and the methyl protons of the acetate group. rsc.org

Interactive Table: Representative ¹H-NMR Chemical Shifts for Poly(vinyl acetate) in CDCl₃

| Protons | Chemical Shift (ppm) |

|---|---|

| CH₂CH OCOCH₃ (polymer chain) | 4.86 |

| CH₂CH ₂OCOCH₃ (proton terminated) | 3.87 |

| CH₂CHOCOCH₃ | 2.04 |

| CH₂ CHOCOCH₃ (polymer chain) | 1.7-1.9 |

¹⁹F-NMR Spectroscopy: For polymeric derivatives of this compound that are copolymerized with fluorine-containing monomers, such as 2,2,2-trifluoroethyl acrylate (B77674), ¹⁹F-NMR spectroscopy becomes a powerful analytical tool. fishersci.atfishersci.cacenmed.com This technique is highly specific to the fluorine nucleus, which has 100% natural abundance and a high gyromagnetic ratio, making it very sensitive. wikipedia.org

¹⁹F-NMR provides detailed information about the chemical environment of the fluorine atoms, which can be used to confirm the incorporation of the fluorinated monomer and to study the microstructure of the copolymer. wikipedia.orgrsc.orgnih.gov For instance, in copolymers containing tert-butyl 2-trifluoromethacrylate (MAF-TBE), signals between -68 and -71.5 ppm are assigned to the trifluoromethyl groups. researchgate.net The large chemical shift dispersion in ¹⁹F-NMR, often spanning over 800 ppm, allows for excellent resolution of different fluorine environments. wikipedia.org This technique is critical for elucidating the structure of fluorinated compounds in complex mixtures without requiring prior separation. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a vital technique for identifying functional groups present in this compound and its copolymers, thereby confirming their chemical structure. tandfonline.comresearchgate.net The analysis of absorption bands in the infrared spectrum allows for the verification of monomer incorporation into the polymer chain and can be used to rule out process-related impurities or degradation, such as oxidation in polymer-bitumen blends. tandfonline.comresearchgate.net

For copolymers such as poly(dioctyl fumarate-co-styrene) and those made with vinyl acetate, FTIR is used alongside NMR to confirm the successful synthesis of the copolymer. tandfonline.comunlp.edu.arunlp.edu.arresearchgate.net

Interactive Table: Key FTIR Absorption Bands for Characterization

| Functional Group | Wavenumber (cm⁻¹) | Significance in DIOF Polymers |

|---|---|---|

| C=O (Ester) | ~1720 - 1740 | Confirms the presence of the fumarate ester group. |

| C=C (Alkenyl) | ~1645 | Indicates the carbon-carbon double bond of the fumarate. Its disappearance or reduction in intensity post-polymerization confirms reaction. |

| C-O (Ester) | ~1150 - 1250 | Corresponds to the stretching vibrations of the ester C-O bond. |

| Aromatic C=C | ~1600, 1495, 1450 | In styrene copolymers, these bands confirm the incorporation of the styrene monomer. |

By analyzing the presence, absence, or shift of these characteristic peaks, researchers can confirm the structure of the synthesized polymers. For example, the successful polymerization of dioctyl fumarate with a comonomer like styrene is verified by the presence of peaks characteristic of both monomer units in the final copolymer spectrum. tandfonline.comunlp.edu.ar

UV-Vis Spectroscopy in Concentration and Purity Assessment

UV-Vis spectroscopy is a valuable analytical method for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb ultraviolet or visible light. For this compound, the key chromophore is the carbon-carbon double bond conjugated with the two carbonyl groups (α,β-unsaturated ester system). This structural feature allows the monomer to absorb light in the UV range.

This technique can be applied to determine the concentration of this compound in a solution by measuring its absorbance at a specific wavelength (λmax) and using the Beer-Lambert law. This is particularly useful for monitoring the progress of polymerization reactions by measuring the decrease in monomer concentration over time. Purity can also be assessed, as the presence of absorbing impurities would alter the shape of the absorption spectrum or introduce additional peaks. For polymeric derivatives, UV-Vis spectroscopy is less commonly used for structural characterization but can be employed if the polymer contains chromophoric groups or for specific quantitative applications, such as in drug delivery systems where it can measure the release of a UV-active drug. tandfonline.com

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating components of a mixture and for analyzing the properties of macromolecules. For polymeric derivatives of this compound, Size Exclusion Chromatography is the primary method for determining molecular weight distributions, while Gas Chromatography-Mass Spectrometry is used for analyzing the monomer and any potential degradation products.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Determination

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard and most effective method for determining the molecular weight characteristics of polymers derived from this compound. bitesizebio.comresearchgate.net This technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's stationary phase and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer elution time. bitesizebio.com

SEC/GPC analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). tandfonline.comunlp.edu.ar The PDI is a measure of the breadth of the molecular weight distribution in the polymer sample. A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values signify a broader distribution.

This technique is routinely applied to characterize various this compound copolymers, including those with styrene and vinyl acetate. unlp.edu.arunlp.edu.arresearchgate.netrsc.org For example, in the synthesis of poly(dioctyl fumarate-co-styrene), SEC was used to determine an Mw of 92,500 g/mol and a PDI of 3.97 for a specific copolymer batch. unlp.edu.ar The analysis is typically performed using a solvent like tetrahydrofuran (B95107) (THF) and calibrated with polymer standards, such as polystyrene. rsc.orgfishersci.nothermofisher.comnih.gov

Interactive Table: Example SEC/GPC Data for a Poly(dioctyl fumarate-co-styrene) Copolymer

| Parameter | Value | Unit |

|---|---|---|

| Weight-Average Molecular Weight (Mw) | 92,500 | g/mol |

The molecular weight and PDI are critical parameters as they significantly influence the physical and mechanical properties of the final polymeric material, such as its viscosity and thermal behavior. tandfonline.comtandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile organic compounds.

In the context of this compound, GC-MS can be used for several purposes:

Purity Assessment of Monomer: To check the purity of the this compound monomer before polymerization and to identify any residual starting materials or by-products from its synthesis.

Analysis of Residual Monomer: To quantify the amount of unreacted this compound monomer remaining in the final polymer product.

Degradation Studies: To identify and quantify the volatile products formed during the thermal or chemical degradation of this compound polymers. This is crucial for understanding the polymer's stability and degradation mechanisms.

The GC separates the components of a sample mixture, and each separated component is then introduced into the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint for identification.

Thermal Analysis Techniques

Thermal analysis techniques are a group of methods that measure the physical and chemical properties of a material as a function of temperature or time. setaramsolutions.com For this compound and its polymers, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. filab.frnetzsch.com DSC is widely used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.comresearchgate.net

In the context of this compound and its polymers, DSC can provide critical information. For the monomer, DSC can determine its melting point and purity. For polymers derived from DIOF, DSC is used to characterize their thermal behavior. The glass transition temperature (Tg) is a key parameter, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. behinpolymerco.com This property is crucial for understanding the performance of the polymer at different temperatures.

Furthermore, DSC can be used to measure the enthalpy of polymerization. By conducting the polymerization reaction within the DSC instrument, the heat released during the exothermic polymerization process can be quantified. uomustansiriyah.edu.iq This enthalpy value is important for understanding the reaction kinetics and for process safety considerations.

Studies on copolymers containing fumarates have utilized DSC to evaluate their thermal behavior. researchgate.net For instance, in the analysis of poly(dioctyl fumarate-co-styrene) copolymers, DSC was used to study the thermal behavior of the modified bitumen blends. unlp.edu.ar The results indicated that the glass transition temperature of the blend was influenced by the fumaric composition of the copolymer. unlp.edu.ar

Table 2: Thermal Transitions Measurable by DSC

| Thermal Transition | Description | Significance for DIOF Polymers |

| Glass Transition (Tg) | Temperature at which an amorphous polymer changes from a rigid to a rubbery state. | Determines the operational temperature range of the polymer. behinpolymerco.com |

| Melting Temperature (Tm) | Temperature at which a crystalline polymer melts. | Important for processing and understanding the crystalline nature of the polymer. uomustansiriyah.edu.iq |

| Crystallization Temperature (Tc) | Temperature at which a polymer crystallizes upon cooling from the molten state. | Provides information on the crystallization kinetics. mdpi.com |

| Enthalpy of Polymerization (ΔHp) | Heat released during the polymerization reaction. | Crucial for reaction kinetics and process safety. uomustansiriyah.edu.iq |

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. srce.hr TGA is primarily used to determine the thermal stability of materials and to study their decomposition characteristics. setaramsolutions.com

For this compound and its polymeric derivatives, TGA provides valuable insights into their thermal stability. The TGA thermogram plots the percentage of initial mass remaining against temperature. The temperature at which significant mass loss begins is an indicator of the material's decomposition temperature and, therefore, its thermal stability. This information is critical for determining the processing temperatures for DIOF-based polymers, ensuring they are not degraded during manufacturing processes like injection molding. setaramsolutions.com

TGA can also be used to analyze the composition of multi-component systems. wku.edu For example, in a composite material containing a DIOF polymer and an inorganic filler, TGA can be used to determine the percentage of each component by observing the distinct decomposition stages.

The atmosphere in which the TGA experiment is conducted (e.g., inert like nitrogen or reactive like air) can be varied to study different degradation mechanisms, such as pyrolysis or oxidation. mdpi.com Studies on copolymers containing fumarates have employed TGA to assess their thermal stability. bohrium.com The analysis of the degradation profile can also provide information about the kinetics of the decomposition process. tainstruments.com

Table 3: Information Obtainable from TGA of DIOF and its Polymers

| Parameter | Description | Significance |

| Onset of Decomposition Temperature | The temperature at which the material begins to lose mass. | Indicates the upper limit of the material's thermal stability. |

| Mass Loss Percentage | The amount of mass lost at different temperature ranges. | Can be used to determine the composition of copolymers or composites. wku.edu |

| Residue at High Temperature | The amount of material remaining at the end of the analysis. | Can indicate the presence of inorganic fillers or char formation. |

| Decomposition Kinetics | The rate at which the material degrades. | Provides insights into the mechanism of thermal degradation. tainstruments.com |

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymerization Enthalpy

Morphological and Microstructural Characterization

The morphology and microstructure of polymeric materials significantly influence their macroscopic properties. Techniques like fluorescence microscopy and scanning electron microscopy are used to visualize and analyze these features.

Fluorescence microscopy is an optical microscopy technique that uses fluorescence to generate an image. It is particularly useful for studying the morphology of polymer blends, where one of the components can be selectively labeled with a fluorescent dye or possesses inherent fluorescence.

In the context of this compound-based polymer blends, fluorescence microscopy can be a powerful tool to assess the homogeneity of the mixture. For example, when a DIOF copolymer is blended with another polymer, such as in modified asphalt (B605645), fluorescence microscopy can reveal the distribution and dispersion of the copolymer within the matrix. unlp.edu.arresearchgate.net Homogeneous distribution is often crucial for achieving the desired mechanical and performance properties of the blend. researchgate.net

Research on poly(dioctyl fumarate-co-styrene) copolymers used as asphalt modifiers employed fluorescence microscopy to study the morphological changes during blending. unlp.edu.arresearchgate.net The analysis helped determine the time required to achieve a homogeneous distribution of the copolymer in the asphalt. researchgate.netresearchgate.net The size and distribution of the polymer-rich phase can be observed and quantified from the fluorescence micrographs. unlp.edu.ar

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. pressbooks.pub SEM is an invaluable tool for examining the surface topography, morphology, and composition of materials at the micro and nanoscale. pressbooks.pubiyte.edu.tr

For polymeric derivatives of this compound, SEM can be used to characterize the surface features of films, fibers, or scaffolds. researchgate.net This is particularly relevant in applications where surface properties are critical, such as in biomaterials for tissue engineering. The surface topography, including roughness and porosity, can influence cell adhesion and proliferation. researchgate.net

In studies involving copolymers of dioctyl fumarate, SEM has been used to analyze the surface of scaffolds designed for bone tissue regeneration. researchgate.net The images revealed the particular chemical and topographic surface characteristics of the biomaterials. SEM can also be used to observe the morphology of cells interacting with the polymer matrix, providing insights into biocompatibility. researchgate.net Furthermore, SEM is used to analyze the fracture surfaces of polymers, which can provide information about the failure mechanism. pressbooks.pub

Water Contact Angle Measurements for Surface Wettability

Water contact angle measurement is a fundamental technique used to quantify the wettability of a solid surface by determining the angle at which a liquid droplet interfaces with the solid. This analysis is crucial for understanding the surface-level interactions of polymeric materials, such as those derived from this compound, with aqueous environments. The contact angle provides direct insight into the hydrophilicity (wetting) or hydrophobicity (non-wetting) of a surface. polyprint.comnepjol.info

A high contact angle (typically > 90°) indicates a hydrophobic surface, where the liquid minimizes contact and beads up. Conversely, a low contact angle (< 90°) signifies a hydrophilic surface that promotes spreading or wetting. polyprint.comossila.com The surface energy of the polymer, a characteristic related to its molecular forces, governs whether a liquid droplet will flatten or remain beaded. polyprint.com For polymers, surface properties are critical for applications ranging from coatings and adhesives to biomedical devices.

While specific water contact angle data for homopolymers of this compound are not extensively detailed in the reviewed literature, the inherent chemical structure of the monomer—characterized by long, nonpolar isooctyl chains—suggests that its polymeric derivatives would exhibit significant hydrophobic properties. This is consistent with the behavior of other polymers with long alkyl side chains. The wettability of such surfaces can be intentionally modified. For instance, related compounds like dioctyl sodium sulfosuccinate (B1259242) are used as wetting agents to increase the wettability of surfaces. atamanchemicals.com Furthermore, studies on other polymeric systems show that additives can alter surface characteristics, for example, changing a surface from intermediate wet to water-wet, which is crucial in applications like preventing wax deposition in pipelines. researchgate.net

The measurement is typically performed using a goniometer, which optically captures the profile of a sessile droplet on the polymer film. ossila.com From this image, the angle is calculated. The technique can also be used to study the dynamics of wetting over time. ossila.com For polymeric surfaces, factors such as surface roughness and chemical heterogeneity can influence the measurements, leading to contact angle hysteresis—the difference between the advancing and receding contact angles. nih.gov

Rheological Characterization of this compound-Based Polymer Solutions and Blends

Rheological characterization is essential for understanding the flow and deformation behavior of polymeric materials under applied stress. For solutions and blends containing polymers derived from this compound, techniques like rotational viscometry are employed to measure properties such as viscosity, which dictates processing conditions and end-use performance. unlp.edu.artandfonline.comresearchgate.net

A notable application of this compound is in the synthesis of copolymers, for instance with styrene, which are then used as modifiers for other materials like bitumen. unlp.edu.artandfonline.com Research has shown that the addition of poly(dioctyl fumarate-co-styrene) (PFS) copolymers to a base bitumen significantly alters its rheological properties.

Studies have demonstrated that all modified bitumen (MB) samples containing PFS copolymers exhibit a higher viscosity compared to the base bitumen (BB). unlp.edu.artandfonline.com This increase in viscosity is more pronounced for blends containing copolymers with a higher weight average molecular weight (Mw). unlp.edu.artandfonline.com The enhancement in viscosity signifies increased resistance to flow, which can be advantageous in applications requiring improved material stability at elevated temperatures. This modification also increases the activation energy of flow, as calculated by the Arrhenius equation, indicating a greater energy requirement for the material to flow. unlp.edu.artandfonline.com

The table below summarizes findings from a study on the rheological effects of different poly(dioctyl fumarate-co-styrene) copolymers on bitumen.

Table 1: Rheological and Molecular Weight Data for Poly(dioctyl fumarate-co-styrene) Copolymers and their Effect on Bitumen Viscosity

| Copolymer ID | Styrene in Copolymer (mol%) | Weight Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) | Viscosity of Modified Bitumen (5% polymer) at 135°C (Pa·s) | Viscosity of Base Bitumen at 135°C (Pa·s) |

|---|---|---|---|---|---|

| PFS-1 | 48 | 15,700 | 2.01 | 0.62 | 0.45 |

| PFS-2 | 34 | 25,400 | 2.54 | 0.78 | |

| PFS-3 | 52 | 34,100 | 3.10 | 0.85 |

Data sourced from research on fumaric copolymers as bitumen modifiers. unlp.edu.ar

The compatibility between the fumaric copolymer and the bitumen matrix is also a critical factor, which can be assessed using techniques like fluorescence microscopy alongside rheological measurements. unlp.edu.arresearchgate.net Good compatibility ensures a homogeneous blend, leading to stable and predictable rheological behavior. unlp.edu.artandfonline.com

Other Analytical Techniques (e.g., Polarography, Elemental Analysis)

Beyond the primary characterization methods, other analytical techniques provide valuable information on the electrochemical properties and elemental composition of this compound and its polymeric derivatives.

Polarography is an electrochemical technique that measures the current-voltage relationship in a solution containing an electroactive substance. ijpsonline.com It is suitable for the analysis of compounds that can be reduced or oxidized at a dropping mercury electrode. The fumarate group, with its carbon-carbon double bond conjugated to two carboxyl groups, is electrochemically active. While direct polarographic analysis of this compound is not widely documented, the technique has been successfully applied to the analysis of related fumarate and maleate (B1232345) esters, such as dibutyl fumarate. researchgate.net This suggests that polarography could be a viable method for the quantitative determination of this compound or for studying the kinetics of its polymerization by monitoring the disappearance of the monomer's double bond. The determination of isomers like maleic and fumaric acids is possible by adjusting solution pH to achieve well-separated peak potentials. researchgate.net

Elemental Analysis encompasses a range of techniques used to determine the elemental composition of a sample. For this compound and its copolymers, these methods are fundamental for confirming structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is routinely used to confirm the structure of the this compound monomer and to determine the composition of its copolymers. unlp.edu.ar For instance, in poly(dioctyl fumarate-co-styrene), the ratio of fumarate to styrene units can be calculated from the integral ratios of specific proton signals, such as the methyl protons of the octyl group and the aromatic protons of the styrene units. unlp.edu.ar

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. For this compound copolymers, characteristic absorption bands confirm the presence of aliphatic C-H bonds, the carbonyl (C=O) group of the ester at around 1738 cm⁻¹, and aromatic signals from comonomers like styrene. unlp.edu.ar

Carbon, Hydrogen, Nitrogen, Sulfur (CHNS) Analysis : This combustion-based technique provides the weight percentage of carbon, hydrogen, and other elements, allowing for the verification of the empirical formula of the synthesized polymers and additives. researchgate.net

These techniques, often used in combination, provide a comprehensive analytical profile of this compound and its polymeric materials, ensuring their structural integrity and compositional accuracy.

Material Science and Engineering Applications of Poly Diisooctyl Fumarate Systems

Polymeric Additives and Modifiers

Diisooctyl fumarate (B1241708) (DOF) is an ester of fumaric acid utilized as a plasticizer, an additive that increases the flexibility and durability of polymeric materials. ctdbase.org Its primary application in this capacity is in polyvinyl chloride (PVC) formulations, where it serves to enhance processability and the flexibility of the final product. ctdbase.orgnih.gov DOF is characterized by low volatility, good thermal stability, and resistance to hydrolysis, properties that make it suitable for demanding applications. nih.gov

The use of diisooctyl fumarate is also driven by increasing regulatory scrutiny of traditional phthalate-based plasticizers. As industries shift toward non-phthalate and more environmentally benign alternatives, DOF presents a viable option. nih.gov Its compatibility with a variety of polymers and resins enhances its utility in the plastics and coatings sectors. In research contexts, diesters based on fumaric acid have been investigated as alternatives to di(2-ethylhexyl) phthalate (B1215562) (DEHP), demonstrating that esters with longer alcohol chains can be very effective plasticizers. uni.lu

In the field of coatings and adhesives, this compound is incorporated into formulations to improve performance and durability. nih.govacgih.org Its chemical properties contribute to enhanced flexibility, adhesion, and resistance to environmental factors such as moisture and UV radiation. acgih.org The growing demand for high-performance coatings in the automotive and construction industries has spurred research into additives like DOF that can impart advanced protection and longevity to surface treatments. acgih.org

As a component in adhesives, this compound improves flexibility and the strength of the adhesive bond. acgih.org Its function as an additive helps create more resilient adhesive solutions capable of withstanding environmental stress. acgih.org The versatility of DOF allows it to be used as a chemical intermediate and building block for various functional additives in the paints, coatings, and adhesives industries.

This compound as a Plasticizer in Polymer Formulations

Advanced Bitumen/Asphalt (B605645) Modification

Research into improving the performance of bitumen for road engineering has explored the use of copolymers synthesized from dioctyl fumarate (DOF) and styrene (B11656) (S). These poly(dioctyl fumarate-co-styrene) copolymers have been shown to be effective modifiers for asphalt, enhancing key properties required for modern pavement applications.

The incorporation of poly(dioctyl fumarate-co-styrene) copolymers into base bitumen leads to a significant enhancement of its rheological properties. nih.gov Studies have consistently shown that modified asphalts exhibit higher viscosity compared to the base bitumen. This increase in viscosity contributes to greater resistance to deformation under load.

The molecular architecture of the copolymer plays a crucial role in its effectiveness. Research comparing linear and branched copolymers of DOF and styrene found that the branched structure had a more pronounced effect on viscosity. Dynamic shear rheometer (DSR) tests indicate that these modifications lead to an increased complex shear modulus and a decreased phase angle, signifying improved elastic response at various temperatures.

Table 1: Effect of Dioctyl Fumarate-co-Styrene Copolymers on Asphalt Properties

| Property | Observation | Source(s) |

|---|---|---|

| Viscosity | Higher than base bitumen. | |

| Complex Shear Modulus | Increased, indicating greater stiffness and resistance to deformation. | |

| Phase Angle | Decreased, indicating a more elastic response. |

| Activation Energy (Flow) | Increased, requiring more energy for flow. | |